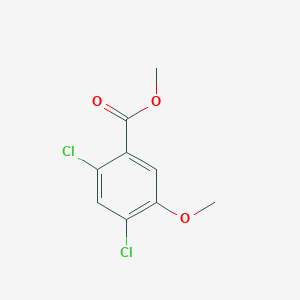
Methyl 2,4-dichloro-5-methoxybenzoate
Übersicht
Beschreibung
Methyl 2,4-dichloro-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H8Cl2O3 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2,4-dichloro-5-methoxybenzoate (MDCMB) is an organic compound classified within the benzoate family. Its molecular formula is , with a molecular weight of 235.06 g/mol. This compound has garnered attention due to its unique structural features, including two chlorine atoms and a methoxy group, which significantly influence its biological activities.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. The presence of halogen atoms and a methoxy group in its structure allows MDCMB to exhibit various interactions with biological systems, making it a subject of interest in pharmacological research. The synthesis typically involves the esterification of 2,4-dichloro-5-methoxybenzoic acid with methanol, often catalyzed by an acid catalyst under reflux conditions.
Biological Activities
Research indicates that MDCMB exhibits several biological activities, particularly in antimicrobial and cytotoxic domains. Its potential interactions with enzymes and receptors suggest mechanisms that could lead to altered biological responses.
Antimicrobial Activity
MDCMB has been studied for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's structure allows it to interact with microbial enzymes, potentially disrupting metabolic processes essential for bacterial survival.
Cytotoxicity and Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of MDCMB against various cancer cell lines. The presence of the methoxy group has been associated with enhanced cytotoxicity. For instance, compounds similar to MDCMB have shown significant activity against uterine sarcoma cell lines, indicating that structural modifications can lead to improved therapeutic efficacy .
Table 1: Summary of Biological Activities of MDCMB
Case Studies
Several case studies have highlighted the biological potential of MDCMB:
- Antimicrobial Study : A study demonstrated that MDCMB effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents.
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that MDCMB induced apoptosis in a dose-dependent manner, particularly in uterine sarcoma cells. This suggests its potential as a chemotherapeutic agent .
- Mechanistic Insights : Investigations into the mechanism of action revealed that MDCMB might interfere with DNA synthesis in cancer cells, leading to cell cycle arrest and subsequent apoptosis .
Eigenschaften
IUPAC Name |
methyl 2,4-dichloro-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFCQHUEUYVUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















